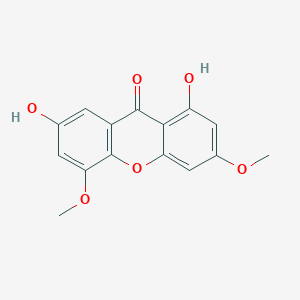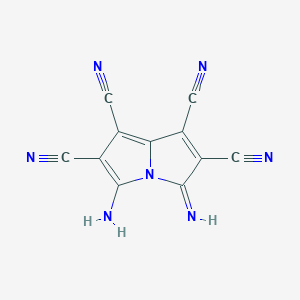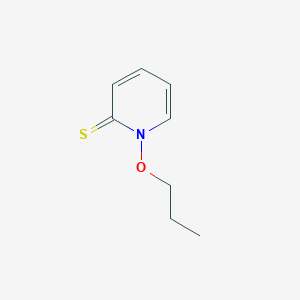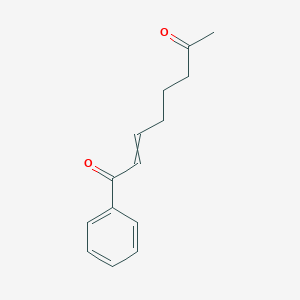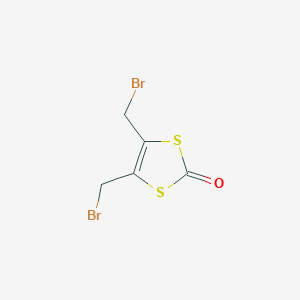
4,5-Bis(bromomethyl)-1,3-dithiol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(bromomethyl)-1,3-dithiol-2-one is an organosulfur compound characterized by the presence of two bromomethyl groups attached to a 1,3-dithiol-2-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(bromomethyl)-1,3-dithiol-2-one typically involves the bromination of 4,5-dimethyl-1,3-dithiol-2-one. One common method includes the use of molecular bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may employ similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process while minimizing the generation of byproducts .
化学反应分析
Types of Reactions
4,5-Bis(bromomethyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dithiol core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding dithiol
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate (NaSR) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products Formed
Substitution: Formation of substituted dithiolones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dithiols
科学研究应用
4,5-Bis(bromomethyl)-1,3-dithiol-2-one has several scientific research applications:
Materials Science: Used in the synthesis of supramolecular polymers and charge-transfer complexes
Medicinal Chemistry: Investigated for its potential as a DNA crosslinking agent and its ability to intercalate with DNA, making it a candidate for anticancer drug development.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosulfur compounds.
作用机制
The mechanism of action of 4,5-Bis(bromomethyl)-1,3-dithiol-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl groups can alkylate DNA bases, leading to DNA crosslinking and intercalation. This can disrupt DNA replication and transcription, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
4,5-Bis(bromomethyl)acridine: Similar in its ability to crosslink and intercalate with DNA.
1,8-Bis(bromomethyl)acridine: Another compound with DNA crosslinking properties.
2,7-Bis(bromomethyl)acridine: Exhibits similar DNA intercalation activity.
Uniqueness
4,5-Bis(bromomethyl)-1,3-dithiol-2-one is unique due to its dithiol-2-one core, which imparts distinct chemical reactivity and potential for forming supramolecular structures. Its ability to participate in both substitution and oxidation-reduction reactions further distinguishes it from other bromomethyl-substituted compounds .
属性
CAS 编号 |
153911-38-7 |
|---|---|
分子式 |
C5H4Br2OS2 |
分子量 |
304.0 g/mol |
IUPAC 名称 |
4,5-bis(bromomethyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C5H4Br2OS2/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |
InChI 键 |
QRVPOZWYPXKOSU-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(SC(=O)S1)CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


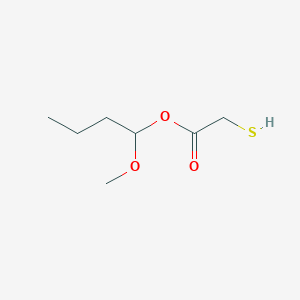
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
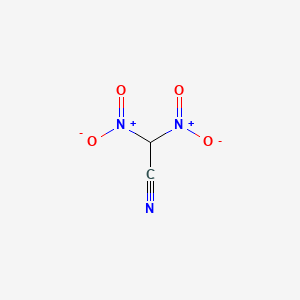
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
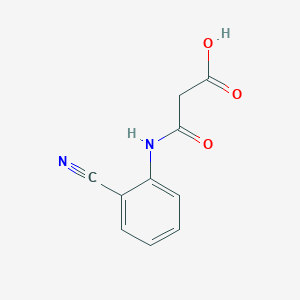

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
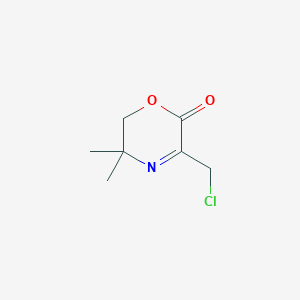
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
